N-octyl-5-oxododecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-octyl-5-oxododecanamide is an organic compound with the molecular formula C20H39NO2 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octyl-5-oxododecanamide typically involves the reaction of octylamine with a dodecanoic acid derivative. One common method is the condensation reaction between octylamine and dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-octyl-5-oxododecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-octyl-5-aminododecane.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid derivatives.
Reduction: Formation of N-octyl-5-aminododecane.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-octyl-5-oxododecanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N-octyl-5-oxododecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, its hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
N-octyl-5-oxoheptadecanamide: Similar in structure but with a longer carbon chain.
N-octyl-5-oxodecanamide: Similar but with a shorter carbon chain.
N-octyl-5-oxotetradecanamide: Similar but with a different carbon chain length.
Uniqueness
N-octyl-5-oxododecanamide is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic regions makes it suitable for various applications, including its use as a surfactant and in drug formulation.
Properties
Molecular Formula |
C20H39NO2 |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-octyl-5-oxododecanamide |
InChI |
InChI=1S/C20H39NO2/c1-3-5-7-9-11-13-18-21-20(23)17-14-16-19(22)15-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23) |
InChI Key |
VZDPFXHWDIXVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CCCC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.